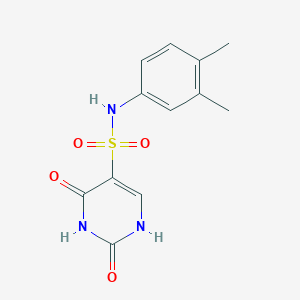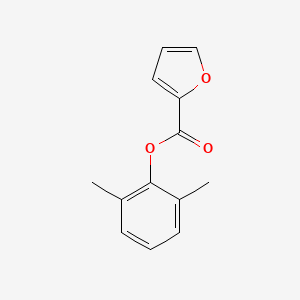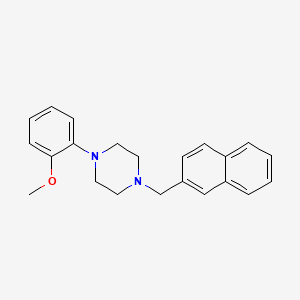
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of complex organic compounds, including pyrrolidine derivatives and carboxylic acids, is fundamental in organic chemistry due to their wide applications in medicinal chemistry, synthesis of pharmaceuticals, and material sciences.
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, including condensation, cycloaddition, and functionalization reactions. For example, the three-component condensation reaction has been employed to synthesize 3,4-disubstituted pyrrolidine derivatives in high yield, indicating a versatile method for constructing pyrrolidine frameworks (Xu Liang, 2012) Consensus.
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular conformation and stereochemistry of organic compounds. Studies on similar compounds have utilized X-ray crystallography to determine the configurations and to explore the hydrogen bonding and molecular packing in the solid state, which is vital for the physical properties of the material (S. Sivakumar et al., 2011) Consensus.
Chemical Reactions and Properties
The reactivity of organic compounds is significantly influenced by their functional groups. For instance, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrates the chemical versatility of pyrrolidine derivatives (Raymond C. F. Jones et al., 1990) Consensus.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. Studies on related compounds have shown that the crystal packing and hydrogen bonding interactions can significantly affect these properties (D. Singh et al., 2009) Consensus.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular framework and functional groups. Research on pyrrolidine derivatives has highlighted the importance of stereochemistry and functional group positioning on the molecule's reactivity and potential applications (K. Tamazawa et al., 1986) Consensus.
Scientific Research Applications
Lanthanide-based Coordination Polymers
Lanthanide complexes synthesized from aromatic carboxylic acids, closely related to the compound of interest, have been studied for their photophysical properties. These complexes show promising luminescent efficiencies and could be utilized in the development of new materials with light-harvesting capabilities (Sivakumar et al., 2011).
Antibacterial Activity
Hydrazides derived from carboxylic acids similar to the query compound have exhibited significant antibacterial properties. This suggests potential applications in the development of new antibacterial agents (Kostenko et al., 2015).
Organometallic Complexes as Anticancer Agents
Research into organometallic complexes involving pyrazolo[3,4-b]pyridines, which are structurally related to the compound , shows potential for the development of new anticancer agents. These complexes have been studied for their cytotoxicity and cell cycle effects on human cancer cells, indicating a promising area of application for related compounds (Stepanenko et al., 2011).
Supramolecular Assemblies
The engineering of supramolecular assemblies utilizing carboxylic acids offers insights into the potential use of the compound for constructing complex molecular architectures. These assemblies have applications in materials science, particularly in the design of molecular materials with specific properties (Arora & Pedireddi, 2003).
Antioxidant Activity
Compounds structurally related to the query molecule, specifically 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have been synthesized and identified as potent antioxidants. This indicates the potential application of similar compounds in the development of antioxidant therapies or agents (Tumosienė et al., 2019).
Anti-Fatigue Effects
Benzamide derivatives, including those related to the chemical compound , have been synthesized and tested for their anti-fatigue effects in mice. These findings suggest that similar compounds could be explored for their potential in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).
properties
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-17(11-3-1-2-4-11)19-8-13(14(9-19)18(21)22)12-5-6-15-16(7-12)24-10-23-15/h5-7,11,13-14H,1-4,8-10H2,(H,21,22)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDMDJVWUIIRQ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-(cyclopentylcarbonyl)pyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)